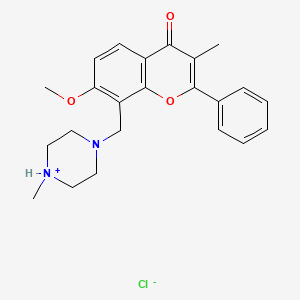
cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core. This core can be synthesized through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions. The 3,4-dichlorobenzoyloxy group is then introduced via esterification reactions using 3,4-dichlorobenzoic acid and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the 3,4-dichlorobenzoyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline include other decahydroisoquinoline derivatives with different substituents, such as:
- cis-6-(3,4-Dimethoxybenzoyloxy)-2-methyldecahydroisoquinoline
- cis-6-(3,4-Difluorobenzoyloxy)-2-methyldecahydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific 3,4-dichlorobenzoyloxy substituent, which imparts distinct chemical and biological properties
Properties
| 57464-38-7 | |
Molecular Formula |
C17H21Cl2NO2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[(6S)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C17H21Cl2NO2/c1-20-7-6-11-8-14(4-2-13(11)10-20)22-17(21)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3/t11?,13?,14-/m0/s1 |
InChI Key |
AJOVZKGFRZEWHS-UBHUBRDASA-N |
Isomeric SMILES |
CN1CCC2C[C@H](CCC2C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1CCC2CC(CCC2C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


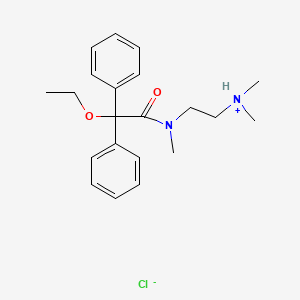
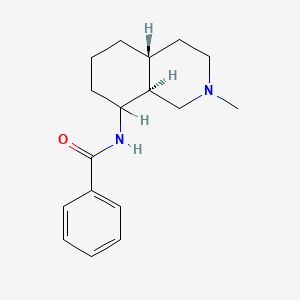

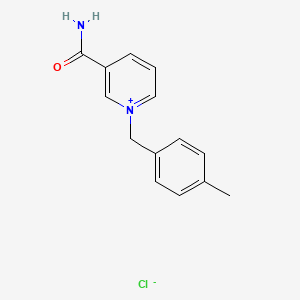
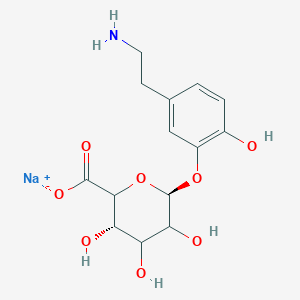
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)


